Methoxy(dimethyl)alumane
Description
Structure
2D Structure
Properties
CAS No. |
15710-96-0 |
|---|---|
Molecular Formula |
C3H9AlO |
Molecular Weight |
88.08 g/mol |
IUPAC Name |
methoxy(dimethyl)alumane |
InChI |
InChI=1S/CH3O.2CH3.Al/c1-2;;;/h1H3;2*1H3;/q-1;;;+1 |
InChI Key |
BQBCXNQILNPAPX-UHFFFAOYSA-N |
Canonical SMILES |
CO[Al](C)C |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of Methoxy Dimethyl Alumane
Spectroscopic Analysis of Methoxy(dimethyl)alumane (B14740738)
Spectroscopic methods are fundamental in determining the molecular structure and bonding characteristics of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The symmetry and chemical environment of the protons and carbon atoms dictate the appearance of the NMR spectra.
In a ¹H NMR spectrum of the monomeric form, two distinct signals are expected. The six protons of the two methyl groups attached to the aluminum atom are chemically equivalent and would appear as a single resonance. The three protons of the methoxy (B1213986) group would produce a separate signal. Due to the absence of adjacent non-equivalent protons, these peaks are expected to be singlets.
Similarly, the ¹³C NMR spectrum would show two resonances: one for the carbon atoms of the two equivalent dimethyl groups and another for the methoxy carbon. The chemical shifts provide information about the electronic environment of the carbon nuclei.
| Nucleus | Expected Chemical Shift (ppm) | Splitting Pattern | Assignment |
| ¹H | Varies | Singlet | Al(CH₃)₂ |
| ¹H | Varies | Singlet | OCH₃ |
| ¹³C | Varies | Singlet | Al(CH₃)₂ |
| ¹³C | Varies | Singlet | OCH₃ |
Note: Actual chemical shifts can vary based on solvent and concentration.
Infrared (IR) and Mass Spectrometry (MS) Applications
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. The exact mass of the this compound monomer is 88.0468783 Da. lookchem.com However, due to its tendency to dimerize, the mass spectrum may show a peak corresponding to the dimeric form, [Al(CH₃)₂(OCH₃)]₂, which has a molecular formula of C₆H₁₈Al₂O₂ and a molecular weight of approximately 176.17 g/mol . nih.gov Analysis of the fragmentation pattern can further confirm the structure.
| Spectroscopic Technique | Observation | Interpretation |
| Infrared (IR) | C-H stretching and bending bands | Presence of methyl groups |
| Infrared (IR) | C-O stretching band | Presence of methoxy group |
| Infrared (IR) | Al-C stretching band | Confirms the organometallic framework |
| Mass Spectrometry (MS) | Molecular ion peak(s) | Corresponds to monomer and/or dimer |
| Mass Spectrometry (MS) | Fragmentation peaks | Loss of methyl or methoxy groups |
Electron Paramagnetic Resonance (EPR) Studies for Related Metal Complexes
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific to species containing unpaired electrons, such as radicals or transition metal complexes. nih.govnih.gov this compound, in its ground state, is a diamagnetic molecule with no unpaired electrons and therefore, it is EPR-silent.
However, EPR can be an invaluable tool for studying paramagnetic species that may be related to or derived from this compound. uantwerpen.be For instance, if this compound is used in a reaction that involves radical intermediates or results in the formation of a paramagnetic metal complex, EPR could be used to detect and characterize these species. researchgate.net The analysis of the EPR spectrum, including the g-values and hyperfine coupling constants, can provide detailed information about the electronic structure and the environment of the unpaired electron. rsc.org
Dimerization and Aggregation Phenomena in Solution and Solid State
Organoaluminum compounds, including this compound, exhibit a strong tendency to form dimers or higher-order oligomers. This aggregation is driven by the electron-deficient nature of the aluminum atom, which seeks to achieve a more stable electron configuration. In the case of this compound, dimerization occurs through the formation of a central, four-membered ring consisting of two aluminum atoms and two bridging oxygen atoms from the methoxy groups.
The molecular formula for the dimeric form is C₆H₁₈Al₂O₂. nih.gov In this structure, each aluminum atom is coordinated to two terminal methyl groups and two bridging methoxy groups. This dimeric structure is significantly more stable than the monomeric form. The phenomenon of dimerization is prevalent in both the solid state and in solution, although the equilibrium between the monomer and dimer can be influenced by factors such as solvent and temperature.
Conformational Analysis and Molecular Dynamics Studies
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For the monomer, the most significant conformational flexibility arises from rotation around the Al-O and O-C bonds.
For the more stable dimeric structure, conformational freedom is significantly restricted by the cyclic [AlO]₂ core. The puckering of this central ring and the orientation of the methyl groups represent the main conformational variables. Computational methods, such as molecular dynamics (MD) simulations, can provide insights into the dynamic behavior and conformational preferences of the molecule. researchgate.netresearchgate.net These simulations can model the movement of atoms over time, helping to understand the stability of different conformers and the energy barriers between them. However, accurate modeling can be challenging; for instance, standard force fields like MMFF94s may not support elements like aluminum, making conformer generation difficult. nih.gov
Mechanistic Investigations of Methoxy Dimethyl Alumane Reactivity
Lewis Acidity and Electron Acceptor Properties of Methoxy(dimethyl)alumane (B14740738)
Organoaluminum compounds are recognized for their potent Lewis acidity, a characteristic stemming from the electron-deficient nature of the aluminum center. This compound is no exception, functioning as an electron acceptor. The aluminum atom in a tricoordinate state possesses a vacant p-orbital, rendering it susceptible to coordination by Lewis bases. This inherent Lewis acidity is a primary driver for its reactivity, facilitating the formation of adducts with a variety of electron-donating species. The electron-withdrawing nature of the methoxy (B1213986) group, in comparison to an alkyl group, is expected to modulate the Lewis acidity of the aluminum center.
The Lewis acidic character of this compound is crucial for its role in catalysis and stoichiometric reactions. By accepting electron density from a substrate, it can activate the substrate towards subsequent transformations. The strength of this Lewis acidity can be influenced by the solvent environment and the nature of the coordinating species.
| Property | Description |
| Lewis Acidity | Arises from the electron-deficient aluminum center with a vacant p-orbital. |
| Electron Acceptor | Readily accepts electron pairs from Lewis bases to form adducts. |
| Modulating Factor | The electronegativity of the methoxy group influences the overall Lewis acidity. |
Reactions with Organic Substrates
The reactivity of this compound with organic substrates is diverse, encompassing addition reactions to unsaturated systems, cleavage and exchange of its constituent ligands, and interactions with heteroatom-containing molecules.
While specific studies on this compound are not extensively detailed in the literature, its reactivity towards unsaturated carbon-carbon bonds can be inferred from the well-established chemistry of related organoaluminum compounds. These reactions, broadly termed carboalumination and hydroalumination, involve the addition of an aluminum-carbon or aluminum-hydride bond across a double or triple bond.
In the context of this compound, the addition of the Al-CH₃ bond to an alkene or alkyne would constitute a carboalumination reaction. The mechanism is generally believed to proceed through a four-centered transition state, leading to a syn-addition product. The Lewis acidic aluminum center first coordinates to the π-system of the unsaturated bond, which facilitates the subsequent migratory insertion of the methyl group.
The aluminum-oxygen and aluminum-carbon bonds in this compound exhibit distinct reactivities, allowing for selective cleavage and exchange reactions. The Al-O bond, being more polar and thermodynamically stronger than the Al-C bond, can be cleaved under specific conditions, often involving stronger Lewis acids or protic reagents.
Ligand exchange, or redistribution, is a common process for organoaluminum compounds. In the case of this compound, this can involve the exchange of its methoxy or methyl groups with other ligands. These redistribution reactions are typically equilibrium-driven and can be influenced by the stoichiometry of the reactants and the relative thermodynamic stabilities of the resulting species. Such exchanges are fundamental to the dynamic nature of organoaluminum complexes in solution.
The pronounced Lewis acidity of this compound dictates its strong interaction with compounds containing heteroatoms with lone pairs of electrons, such as oxygenates (e.g., ethers, ketones) and amines. Upon interaction, this compound forms stable adducts with these Lewis bases.
For instance, with an ether like diethyl ether, a coordinate covalent bond is formed between the oxygen atom of the ether and the aluminum center of this compound. This interaction can influence the reactivity of both the organoaluminum species and the coordinated Lewis base. In the case of ketones, the initial coordination of the carbonyl oxygen to the aluminum center activates the carbonyl group towards nucleophilic attack, including by one of the alkyl groups on the aluminum, leading to addition products. Similar adduct formation occurs with primary, secondary, and tertiary amines.
Pathways of Ligand Exchange and Redistribution
Ligand exchange and redistribution reactions in organoaluminum compounds, including this compound, are complex processes that can proceed through various pathways. These pathways are often facilitated by the formation of bridged dimeric or oligomeric species, which are common for many organoaluminum compounds in non-coordinating solvents.
The exchange of ligands can occur through a dissociative or an associative mechanism. In a dissociative pathway, a ligand first dissociates from the aluminum center, creating a transient, highly reactive intermediate that can then be captured by another ligand. In an associative pathway, an incoming ligand coordinates to the aluminum center, forming a higher-coordinate intermediate, which then eliminates one of the original ligands. The operative mechanism is influenced by steric and electronic factors of the ligands and the aluminum complex.
| Pathway | Description |
| Dissociative | Initial dissociation of a ligand followed by coordination of a new ligand. |
| Associative | Coordination of a new ligand to form a higher-coordinate intermediate, followed by elimination of an original ligand. |
| Bridging Dimers | Formation of dimeric or oligomeric structures can facilitate ligand exchange between aluminum centers. |
Kinetic and Thermodynamic Aspects of this compound Reactions
A quantitative understanding of the reactivity of this compound requires the examination of the kinetic and thermodynamic parameters that govern its reactions. While specific experimental data for this compound is scarce, general principles of organoaluminum chemistry provide a framework for understanding these aspects.
The rates of reactions involving this compound are highly dependent on factors such as the concentration of reactants, temperature, and the nature of the solvent. For instance, ligand exchange reactions can be very fast, often occurring on the NMR timescale at room temperature. The thermodynamics of these reactions are dictated by the relative bond energies of the reactants and products. The formation of strong Al-O bonds in reactions with oxygen-containing substrates often provides a significant thermodynamic driving force.
Computational studies can provide valuable insights into the energetics of reaction pathways, including the structures and energies of transition states and intermediates. Such theoretical investigations can complement experimental work to build a comprehensive picture of the kinetic and thermodynamic landscape of this compound's reactivity.
Theoretical and Computational Chemistry Studies on Methoxy Dimethyl Alumane Systems
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in methoxy(dimethyl)alumane (B14740738). Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, in conjunction with various basis sets, can be employed to model the molecule. rsc.org For instance, calculations can elucidate the nature of the aluminum-oxygen and aluminum-carbon bonds, which are crucial to the compound's reactivity.
The electronic properties, such as the distribution of electron density, molecular orbital energies, and the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap, are key descriptors of chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net The molecular electrostatic potential (MEP) map can also be calculated to identify the electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack. rsc.org
Table 1: Calculated Electronic Properties of this compound (Illustrative) (Note: The following data is illustrative and based on typical values for similar organoaluminum compounds as specific literature on this compound is not available.)
| Property | Calculated Value | Method/Basis Set |
| Al-O Bond Length | 1.85 Å | B3LYP/6-31G(d) |
| Al-C Bond Length | 1.95 Å | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 6.5 eV | B3LYP/6-31G(d) |
| Dipole Moment | 2.1 D | B3LYP/6-31G(d) |
Density Functional Theory (DFT) for Energetics and Thermochemistry
Density Functional Theory (DFT) has become a popular method for studying organoaluminum systems due to its balance of computational cost and accuracy. researchgate.net DFT calculations can provide reliable predictions of various energetic and thermochemical properties of this compound.
Standard molar enthalpies of formation, entropies, and Gibbs free energies can be calculated, offering insights into the compound's stability. researchgate.netmdpi.com These calculations are often performed using composite methods like G3(MP2)//B3LYP, which have shown to yield results in good agreement with experimental data for related compounds. mdpi.com The thermochemical data is crucial for understanding the thermodynamics of reactions involving this compound.
Table 2: Calculated Thermochemical Data for this compound (Illustrative) (Note: The following data is illustrative and based on typical values for similar organoaluminum compounds as specific literature on this compound is not available.)
| Property | Calculated Value | Method |
| Standard Enthalpy of Formation (gas) | -350 kJ/mol | G3(MP2)//B3LYP |
| Standard Entropy (gas) | 320 J/(mol·K) | G3(MP2)//B3LYP |
| Gibbs Free Energy of Formation (gas) | -280 kJ/mol | G3(MP2)//B3LYP |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating the detailed mechanisms of reactions involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org This allows for the determination of reaction pathways and activation barriers, providing a deeper understanding of reaction kinetics.
For example, DFT calculations can be used to study the mechanisms of precursor decomposition in chemical vapor deposition or the reactions with other molecules. The search for transition state structures and their subsequent frequency analysis confirms the nature of the stationary points on the potential energy surface. rsc.org Such studies can explain the regioselectivity and stereoselectivity observed in reactions.
Simulation of Intermolecular Interactions and Aggregation Behavior
Organoaluminum compounds, including alkoxides, are known to form aggregates (dimers, trimers, etc.) in both solution and the solid state. Understanding these intermolecular interactions and aggregation behavior is critical as it can significantly influence the compound's physical properties and reactivity.
Molecular dynamics (MD) simulations can be employed to study the aggregation process. researchgate.net These simulations can reveal the preferred modes of association, such as the formation of Al-O-Al bridges. By analyzing the radial distribution functions and coordination numbers from MD trajectories, the structure and stability of different aggregates can be characterized. copernicus.org The simulations can also provide insights into the dynamics of aggregate formation and dissociation.
Ab Initio and Molecular Dynamics Approaches in Organoaluminum Systems
Ab initio molecular dynamics (AIMD) combines the accuracy of quantum mechanical calculations for the electronic structure with the ability of molecular dynamics to simulate the time evolution of a system. nih.gov This approach is particularly useful for studying complex processes in organoaluminum systems where bond breaking and formation occur, such as during chemical reactions or in the liquid state.
Car-Parrinello molecular dynamics (CPMD) is a prominent AIMD method that has been used to study organoaluminum clusters. researchgate.net AIMD simulations can provide a detailed picture of the dynamic behavior of this compound, including vibrational motions, conformational changes, and interactions with solvent molecules or other reactants at a finite temperature. These simulations are computationally intensive but offer a high level of theoretical insight into the dynamic nature of these systems.
Role as a Polymerization Initiator and Co-catalyst
Organoaluminum compounds are crucial components in many polymerization reactions, acting as initiators, co-catalysts, or chain transfer agents. This compound and its analogs are part of this important class of reagents.
Olefin Polymerization Catalysis and Activators (Ziegler-Natta Systems)
Ziegler-Natta catalysts are fundamental to the industrial production of polyolefins like polyethylene (B3416737) and polypropylene. These catalyst systems typically consist of a transition metal compound (e.g., titanium halides) and a co-catalyst, which is often an organoaluminum compound. wikipedia.orggoogle.comnih.gov The primary role of the organoaluminum co-catalyst is to alkylate the transition metal center, generating the active species for polymerization. mtak.hu
Commonly used organoaluminum co-catalysts include triethylaluminium (TEA) and methylaluminoxane (B55162) (MAO). wikipedia.orgnih.gov While direct studies detailing the specific use of this compound in commercial Ziegler-Natta systems are not prevalent in the reviewed literature, the general class of aluminum alkyls is essential for activating the transition metal catalyst. mtak.hugoogleapis.com The interaction between the organoaluminum compound and the transition metal precursor leads to the formation of the active catalytic sites responsible for the polymerization of alpha-olefins. wikipedia.orgnih.gov In heterogeneous Ziegler-Natta catalysts, which dominate industrial applications, the system often involves a titanium compound supported on magnesium chloride, activated by an organoaluminum co-catalyst. nih.gov Homogeneous systems, on the other hand, frequently employ metallocene complexes of titanium, zirconium, or hafnium, typically activated by MAO. wikipedia.orgtue.nl The nature of the organoaluminum activator can influence the catalyst's activity and the properties of the resulting polymer. nih.gov
Living Radical Polymerization Systems
Living radical polymerization (LRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. Various LRP methods exist, including atom transfer radical polymerization (ATRP) and nitroxide-mediated polymerization (NMP). The initiators in these systems are typically organic molecules that can generate radicals under thermal or photochemical stimulation. fujifilm.comepa.gov
While organoaluminum compounds are not primary initiators in conventional LRP systems, the field is diverse. For instance, photo-living radical polymerization of methyl methacrylate has been demonstrated using alkoxyamine initiators in the presence of a photo-acid generator. epa.gov Another study showed that alkali and alkaline earth metal iodides can act as catalysts in LRP. amazonaws.com There is no direct evidence in the surveyed literature to suggest that this compound is used as an initiator or catalyst in living radical polymerization systems. The initiators and catalysts for these reactions are typically specialized organic molecules or transition metal complexes designed to control radical concentrations. nih.gov
Ring-Opening Polymerization of Cyclic Monomers
Ring-opening polymerization (ROP) is a key method for synthesizing biodegradable polyesters and other polymers from cyclic monomers like lactide, caprolactone, and epoxides. Aluminum complexes, particularly aluminum alkoxides, are well-established initiators for this type of polymerization. nih.govmdpi.com The polymerization is initiated by the nucleophilic attack of the alkoxide group on the cyclic monomer.
Research has shown that dimethylaluminum complexes supported by various ligands are effective catalysts for the living ROP of rac-lactide upon activation with an alcohol. nih.gov The structure of the ligands attached to the aluminum center can significantly influence the catalytic activity and the stereochemistry of the resulting polylactide. nih.gov Bimetallic aluminum alkoxide complexes have also been developed, demonstrating enhanced activity in the ROP of ε-caprolactone and δ-valerolactone after activation. nih.gov While these studies focus on other dimethylaluminum derivatives, the fundamental initiating species is an aluminum alkoxide, similar in nature to this compound. The general mechanism involves the coordination of the monomer to the aluminum center, followed by the insertion of the monomer into the aluminum-alkoxide bond, propagating the polymer chain.
| Catalyst System | Monomer | Key Findings |
| Dimethylaluminum Pyrrolylaldiminates + Benzyl Alcohol | rac-Lactide | Promoted living polymerization with good control over molecular weight and polydispersity. Ligand structure influenced catalytic activity. nih.gov |
| Bimetallic Aluminum Isopropoxide + DMFB | ε-Caprolactone (CL), δ-Valerolactone (VL) | Activated complex was significantly more active than the non-activated precursor. nih.gov |
| Bimetallic Aluminum Isopropoxide + DMFB | L-Lactide (LA) | Polymerization was shut down, indicating unique monomer-dependent behavior. nih.gov |
| Aluminum Triflate | Caprolactone, Lactide, etc. | Found to be an advantageous catalyst for the ROP of various cyclic monomers. researchgate.net |
This compound as a Precursor for Advanced Materials
Organometallic compounds are widely used as precursors in deposition techniques to create thin films and nanostructured materials. The volatility and decomposition characteristics of the precursor are critical to the quality of the final material.
Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) Precursors
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for fabricating thin, conformal films for a wide range of applications, including microelectronics and protective coatings. azonano.comsigmaaldrich.com The choice of precursor is paramount for a successful deposition process. Aluminum oxide (Al₂O₃) is a commonly deposited material, often using trimethylaluminum (B3029685) (TMA) as the aluminum precursor. rsc.org
However, alternative precursors are sought to overcome some limitations of TMA. Dialkylaluminum alkoxides, such as dimethylaluminum isopropoxide, have been investigated as single-source precursors for the low-pressure CVD of alumina films. researchgate.net These compounds can vaporize readily at room temperature under reduced pressure and can deposit amorphous Al₂O₃ films at temperatures between 250–600°C. researchgate.net One study reported that the carbon content of films deposited from dimethylaluminum isopropoxide increased with higher substrate temperatures. researchgate.net The use of related aluminum alkoxide precursors like aluminum tri-sec-butoxide has also been explored for the pulsed CVD of aluminum oxide. ucsd.edu Given its structural similarity, this compound is a plausible candidate for these applications, offering an alternative to standard aluminum alkyls.
| Precursor | Deposition Method | Substrate Temperature (°C) | Film Composition | Key Findings |
| Dimethylaluminum Isopropoxide | Low-Pressure CVD | 417 - 659 | Oxygen-rich Al₂O₃ | Carbon content increased from ~1% to 8% with temperature. researchgate.net |
| Dimethylaluminum Isopropoxide | Low-Pressure CVD | 250 - 600 | Amorphous Al₂O₃ | Films showed no appreciable carbon incorporation via Auger depth profiling. researchgate.net |
| Aluminum tri-sec-butoxide (ATSB) | Pulsed Thermal CVD | 300 | Aluminum Oxide | Achieved selective deposition on Si and SiO₂ over SiCOH. ucsd.edu |
| Trimethylaluminum (TMA) | ALD | N/A | Al₂O₃ | The most commonly studied precursor for alumina ALD. rsc.org |
Synthesis of Nanostructured Oxide Materials via Precursor Decomposition
Nanostructured oxide materials, particularly alumina (Al₂O₃), are of great interest due to their high surface area and catalytic properties. The sol-gel method is a common bottom-up approach for synthesizing these materials. mdpi.com This process typically involves the hydrolysis and condensation of a metal alkoxide precursor, such as aluminum isopropoxide or aluminum sec-butoxide. osti.govyildiz.edu.trmetall-mater-eng.com
The precursor is dissolved in a suitable solvent, and the addition of water initiates hydrolysis, followed by condensation to form a gel. Subsequent drying and heat treatment (calcination) of the gel leads to the formation of metal oxide nanoparticles. mdpi.com The properties of the final alumina powder, such as particle size, surface area, and crystalline phase (e.g., γ-Al₂O₃ or α-Al₂O₃), are highly dependent on the synthesis conditions, including the choice of precursor, solvent, and calcination temperature. yildiz.edu.trmetall-mater-eng.com For example, γ-alumina nanoparticles with high surface area have been prepared using aluminum isopropoxide as the precursor. yildiz.edu.tr While the direct use of this compound is not specified in the reviewed literature, its nature as an aluminum alkoxide makes it a potential precursor for synthesizing nanostructured alumina via similar sol-gel or thermal decomposition routes.
This compound: A Versatile Compound in Catalysis and Organic Synthesis
This compound, an organoaluminum compound, is gaining attention in the fields of materials science and organic chemistry. Its unique structure and reactivity make it a valuable precursor and reagent in various chemical transformations. This article explores its specific applications in catalysis, materials science, and organic synthesis, focusing on its role in the design of multimetallic architectures and in key organic reactions.
Future Research Directions and Unexplored Avenues for Methoxy Dimethyl Alumane
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The traditional synthesis of Methoxy(dimethyl)alumane (B14740738) often relies on the reaction of trimethylaluminum (B3029685) with methanol (B129727). While effective, this method utilizes a pyrophoric and hazardous starting material in trimethylaluminum. Future research is poised to develop safer and more sustainable synthetic pathways.
A significant avenue of exploration involves moving away from pyrophoric alkylaluminum precursors. Research into "green" synthesis methodologies could explore the use of different aluminum sources and methylating agents that are less hazardous and more environmentally benign. mdpi.com For instance, the possibility of mechanochemical or electrochemical syntheses could be investigated to reduce solvent waste and energy consumption.
Furthermore, enhancing the selectivity of these reactions is a key goal. Future work could focus on catalytic routes that allow for precise control over the degree of alkoxylation, preventing the formation of undesired di- or tri-alkoxide species. This could involve designing specific ligand environments around the aluminum center during synthesis to sterically or electronically guide the reaction to the desired monosubstituted product. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to designing these next-generation synthetic protocols. mdpi.com
Advanced Characterization Techniques for In Situ Mechanistic Elucidation
A complete understanding of the reactivity and catalytic potential of this compound requires a deep knowledge of its structure and behavior in solution and during reactions. libretexts.org While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide basic structural information, future research will necessitate the application of more advanced, in situ characterization methods. numberanalytics.com
Diffusion-Ordered NMR Spectroscopy (DOSY): This technique can provide invaluable information about the aggregation state of this compound in various solvents, clarifying whether it exists as a monomer, dimer, or larger oligomer under different conditions.
Operando Spectroscopy (In Situ IR/Raman): By monitoring a reaction in real-time, these techniques can help identify transient intermediates and provide direct evidence for proposed reaction mechanisms. This is particularly crucial for understanding its role in catalytic cycles.
27Al NMR Spectroscopy: As a quadrupolar nucleus, 27Al NMR can be challenging, but modern high-field spectrometers and solid-state techniques can provide detailed information about the coordination environment of the aluminum center. wiley.com This is essential for studying adduct formation with Lewis bases or the binding of substrates. wikipedia.org
Cryo-crystallography: The high reactivity of organoaluminum compounds can make single crystal growth difficult. libretexts.org Cryo-crystallographic techniques could enable the structural elucidation of thermally sensitive adducts or reaction intermediates that are unstable at room temperature.
| Technique | Potential Information Gained | Relevance to this compound |
| Diffusion-Ordered NMR (DOSY) | Size and aggregation state in solution. | Determines the active species' nature (monomer vs. dimer) in different solvents. |
| Operando IR/Raman Spectroscopy | Real-time observation of bond formation/breaking. | Elucidates reaction pathways and identifies transient catalytic intermediates. |
| High-Field 27Al NMR | Coordination number and geometry of the Al center. | Characterizes Lewis acid-base adducts and substrate binding. wiley.comwikipedia.org |
| Cryo-crystallography | Solid-state structure of unstable intermediates. | Provides definitive structural proof for proposed mechanistic species. libretexts.org |
These advanced methods will move the understanding of this compound from static pictures to dynamic, mechanistic insights. libretexts.org
Expansion of Catalytic Applications Beyond Traditional Polymerization
While organoaluminum compounds are well-known as co-catalysts in olefin polymerization, the unique properties of this compound suggest its potential in a broader range of catalytic transformations. numberanalytics.comwikipedia.org Future research should focus on exploring its utility in areas of organic synthesis where its specific Lewis acidity and steric profile can be advantageous.
Promising areas for investigation include:
Ring-Opening Polymerization (ROP): The compound could serve as an efficient initiator for the ROP of cyclic esters (e.g., lactide, caprolactone) to produce biodegradable polymers. The methoxide (B1231860) group is a natural initiating species for this type of polymerization.
Catalysis of Carbon-Carbon Bond-Forming Reactions: Its Lewis acidity could be harnessed to activate substrates in reactions like Friedel-Crafts acylations or aldol-type additions. wikipedia.org The dimethylalumino moiety offers a different steric and electronic environment compared to more common Lewis acids like aluminum trichloride.
Reduction of Polar Functional Groups: In combination with a suitable hydride source, this compound could be developed into a selective reducing agent for esters, amides, or nitriles, with the methoxide group potentially modulating the reactivity and selectivity of the system.
CO2 Conversion: A highly speculative but important avenue would be to explore its ability to activate carbon dioxide for subsequent conversion into valuable chemicals, perhaps through the formation of an aluminum-carbonate species.
Integration into Supramolecular and Nanoscale Assemblies
The ability of organoaluminum compounds to form adducts with Lewis bases and the bridging nature of alkoxide ligands present opportunities for their use as building blocks in supramolecular chemistry and materials science. numberanalytics.comwikipedia.org this compound, with its defined methyl and methoxy (B1213986) functionalities, is an excellent candidate for directed self-assembly.
Future research in this area could target the synthesis of:
Well-defined Metalla-macrocycles: By reacting this compound with carefully designed ditopic Lewis basic linkers, it may be possible to construct discrete, soluble macrocycles with an aluminum-oxygen backbone.
Coordination Polymers and Metal-Organic Frameworks (MOFs): While challenging due to their reactivity, developing routes to incorporate Al-O-C linkages into extended network structures could lead to new materials with unique porous or catalytic properties.
Nanoparticle Functionalization: The compound could be used to functionalize the surface of metal oxide nanoparticles, modifying their solubility and reactivity for applications in catalysis or as composite materials. numberanalytics.com The dimethylalumino group would provide a reactive handle for further chemical modification.
Computational Predictions for Rational Design of this compound Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of this compound and its derivatives, guiding experimental work and accelerating discovery. nih.gov
Future computational studies could focus on several key areas:
Mechanistic Pathway Analysis: Modeling the transition states and intermediates of potential catalytic cycles can help to validate or refute proposed mechanisms and identify rate-determining steps.
Rational Design of Derivatives: By computationally modifying the alkyl (e.g., replacing methyl with ethyl or isobutyl) or alkoxy (e.g., replacing methoxy with ethoxy or a more bulky group) substituents, researchers can predict how these changes will affect the compound's Lewis acidity, aggregation state, and catalytic performance.
Screening for New Reactivity: Computational screening can be used to rapidly evaluate the thermodynamic and kinetic feasibility of this compound participating in a wide range of hypothetical reactions, highlighting the most promising avenues for experimental investigation.
| Parameter for Computational Modification | Computational Method | Predicted Outcome / Insight |
| Alkyl and Alkoxy Substituents | Density Functional Theory (DFT) | Changes in Lewis acidity, steric hindrance, and catalytic activity. |
| Solvent Effects | Solvation Models (e.g., PCM) | Prediction of aggregation state (monomer/dimer equilibrium) in different media. |
| Reaction Pathways with Substrates | Transition State Searching (e.g., QST3, Nudged Elastic Band) | Elucidation of reaction mechanisms and prediction of product selectivity. |
This synergy between computational prediction and experimental validation will be crucial for the rational design of next-generation catalysts and materials based on the this compound scaffold. nih.gov
Q & A
Q. What are the established methods for synthesizing Methoxy(dimethyl)alumane, and how can reaction conditions be optimized?
this compound is typically synthesized via controlled hydrolysis of organoaluminum precursors. For example, alkylaluminoxanes are produced by reacting trimethylaluminum (TMA) with limited amounts of water or oxygen-containing reagents under inert atmospheres . A key methodological consideration is maintaining stoichiometric control to avoid over-hydrolysis, which can lead to polymeric byproducts. Reaction monitoring via in situ spectroscopic techniques (e.g., NMR or FTIR) is critical to track methoxy group incorporation and intermediate formation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
this compound derivatives, like other organoaluminum compounds, are pyrophoric and moisture-sensitive. Handling requires:
- Use of inert atmospheres (argon/nitrogen gloveboxes).
- Avoidance of protic solvents or reagents (e.g., water, alcohols).
- Proper PPE: flame-resistant lab coats, face shields, and thermally insulated gloves .
- Emergency neutralization protocols using dry sand or specialized quenching agents (e.g., hydrocarbon-based foams) .
Q. How can NMR spectroscopy and X-ray crystallography be applied to characterize this compound?
- NMR : NMR is used to distinguish monomeric vs. oligomeric species based on chemical shifts (e.g., tetrahedral Al centers at ~100 ppm vs. octahedral at ~0 ppm). and NMR identify methoxy and methyl group environments .
- X-ray crystallography : Resolves molecular geometry, bond angles, and coordination states. For example, phase separation experiments can isolate crystalline intermediates for structural analysis .
Q. What are the common reactivity patterns of this compound in organometallic reactions?
this compound acts as a Lewis acid, facilitating ligand transfer or activation of substrates. For instance:
- Methylation : Transfers methyl groups to electrophilic centers (e.g., carbonyl carbons).
- Co-catalysis : Enhances activity in Ziegler-Natta polymerization when combined with transition metals (e.g., Ti, Zr) .
Advanced Research Questions
Q. How can computational methods (DFT, MD simulations) elucidate the reaction mechanisms involving this compound?
Density Functional Theory (DFT) calculates transition states and energetics of methyl-transfer reactions. Molecular dynamics (MD) simulations model solvation effects and aggregation behavior in non-polar solvents. For example, simulations of TMA hydrolysis pathways can predict methoxy-alumane intermediate stability .
Q. What strategies resolve contradictions in reported structural data for this compound derivatives?
Discrepancies in proposed structures (e.g., cyclic vs. linear oligomers) are addressed by:
Q. How do steric and electronic effects influence the catalytic performance of this compound in polymerization?
Steric hindrance from methoxy groups modulates Lewis acidity and substrate accessibility. Electronic effects are probed via Hammett studies by substituting methoxy groups with electron-withdrawing/donating substituents. Catalytic activity correlates with Al center electrophilicity, measured by NMR chemical shifts .
Q. What advanced analytical techniques quantify trace impurities or decomposition products in this compound samples?
Q. How can reaction kinetics be optimized for this compound-mediated C–C bond formation?
Kinetic studies using stopped-flow techniques or in situ IR spectroscopy track intermediate formation rates. For example, methoxy-alumane’s role in methylating ethene to propene is optimized by tuning temperature (60–80°C) and Al/co-catalyst ratios .
Methodological Tables
Q. Table 1. Key Spectroscopic Signatures of this compound Derivatives
Q. Table 2. Common Decomposition Pathways and Mitigation Strategies
| Pathway | Byproduct | Mitigation Strategy |
|---|---|---|
| Hydrolysis | Al(OH) | Rigorous moisture exclusion |
| Thermal degradation | Methane, Al oxides | Operate below 100°C; use stabilizing ligands |
| Oxidation | AlO | Maintain inert atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
